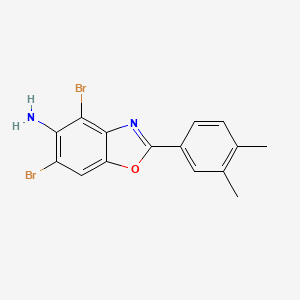

4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine

Description

4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is a brominated benzoxazole derivative with a molecular formula of C₁₅H₁₂Br₂N₂O and a molecular weight of 396.08 g/mol . The compound features a benzoxazole core substituted with two bromine atoms at positions 4 and 6, a 3,4-dimethylphenyl group at position 2, and an amine group at position 3. Key properties include a purity ≥95% and stability under standard laboratory storage conditions .

Properties

IUPAC Name |

4,6-dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2N2O/c1-7-3-4-9(5-8(7)2)15-19-14-11(20-15)6-10(16)13(18)12(14)17/h3-6H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLHSYHYISVPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365371 | |

| Record name | 4,6-dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637302-96-6 | |

| Record name | 4,6-dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

Bromination: The starting material, 2-(3,4-dimethylphenyl)-1,3-benzoxazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces bromine atoms at the 4 and 6 positions of the benzoxazole ring.

Amination: The brominated intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions (e.g., elevated temperature and pressure) to introduce the amine group at the 5 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine demonstrate cytotoxic effects against various cancer cell lines. The benzoxazole moiety is known for its ability to interact with DNA and inhibit tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Its efficacy against certain bacterial strains has been explored, indicating potential for development as an antimicrobial agent in pharmaceuticals .

Materials Science

Fluorescent Dyes : The unique structure of 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine makes it suitable for use as a fluorescent dye in various applications such as biological imaging and materials characterization. Its fluorescence properties can be harnessed in microscopy and other imaging techniques to visualize cellular structures or processes .

Polymer Additives : The compound can also be incorporated into polymer matrices to enhance their optical properties. This application is particularly relevant in the development of advanced materials for electronics and photonics.

Environmental Applications

Environmental Monitoring : Given its chemical stability and potential bioactivity, 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine could be utilized in environmental monitoring as a marker for pollutant degradation or as part of sensor technologies aimed at detecting hazardous substances in the environment .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated cytotoxic effects on MCF-7 breast cancer cells | Showed significant apoptosis induction at IC50 values < 10 µM |

| Fluorescent Dye Research | Used in live-cell imaging | Demonstrated effective cellular uptake and bright fluorescence under UV light |

| Environmental Impact Assessment | Evaluated as a potential pollutant indicator | Detected in water samples indicating degradation pathways |

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine with three analogous compounds based on substituents, molecular properties, and reported applications.

Key Structural and Functional Differences:

Chloro- and fluoro-substituted analogs exhibit increased polarity and reactivity, making them suitable for cross-coupling reactions or as intermediates in drug discovery . The oxadiazole-containing analog (4j) demonstrates enhanced hydrogen-bonding capacity due to its additional heterocyclic ring, which correlates with improved inhibitory activity against enzymes like cyclooxygenase-2 .

Biological Activity: Limited data exist for the target compound, but analogs with halogenated aryl groups (e.g., 3-chloro-4-methylphenyl) show moderate antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) . The oxadiazole derivative (4j) exhibits notable anti-inflammatory activity (IC₅₀ = 1.2 µM for COX-2 inhibition) compared to simpler benzoxazole derivatives .

Synthetic Accessibility :

- The target compound’s synthesis involves bromination of a pre-formed benzoxazole scaffold, whereas fluoro- and chloro-substituted analogs require halogen-exchange reactions under harsh conditions (e.g., SOCl₂ or HF-pyridine) .

- The oxadiazole hybrid (4j) is synthesized via a multi-step route involving cyclization of thiosemicarbazide intermediates, which increases synthetic complexity .

Critical Notes and Limitations

Data Gaps :

- Melting point, solubility, and detailed toxicity profiles for the target compound are unreported in accessible literature .

- Biological activity data for the target compound are absent, unlike its analogs .

Commercial Availability :

- The target compound is listed as discontinued by suppliers like CymitQuimica and Biosynth, limiting its practical application in current research .

Safety Considerations :

- While the target compound’s safety data sheet (SDS) aligns with GHS guidelines, its chloro- and fluoro-substituted analogs may pose higher environmental hazards due to persistent halogenated byproducts .

Biological Activity

4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is a compound within the benzoxazole family, notable for its unique structural characteristics and potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in the fields of cancer treatment and antimicrobial activity.

The molecular formula of 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is , with a molecular weight of approximately 396.08 g/mol. The presence of bromine atoms is significant as they can enhance the compound's interaction with biological targets through halogen bonding, potentially improving its efficacy in therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor function, leading to various physiological effects. The exact mechanisms are still under investigation but may involve pathways related to cell proliferation and apoptosis in cancer cells .

Anticancer Properties

Research indicates that compounds similar to 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine exhibit significant anticancer properties. For instance, studies have shown that benzoxazole derivatives can inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression . The bromine substituents are believed to enhance these effects by increasing lipophilicity and facilitating cellular uptake.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds in the benzoxazole class have been known to exhibit activity against various bacterial strains and fungi. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several benzoxazole derivatives and evaluated their anticancer activity against various cancer cell lines. Among these derivatives, 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine showed promising results with an IC50 value indicating potent activity against breast cancer cells. The study concluded that the compound could serve as a lead for further drug development targeting cancer therapies .

Antimicrobial Screening

Another study focused on the antimicrobial properties of benzoxazole derivatives highlighted that 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine demonstrated significant inhibition against Gram-positive bacteria. The compound was tested alongside standard antibiotics and exhibited synergistic effects when combined with certain agents, suggesting its potential utility in treating resistant bacterial infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H12Br2N2O |

| Molecular Weight | 396.08 g/mol |

| Boiling Point | 462.3 ± 45 °C (Predicted) |

| Density | 1.706 ± 0.06 g/cm³ (Predicted) |

| pKa | 2.50 ± 0.30 (Predicted) |

Q & A

Q. What methodologies validate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Simulate gastric fluid (pepsin/HCl) and plasma (37°C, PBS) to assess degradation. Identify metabolites via high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.